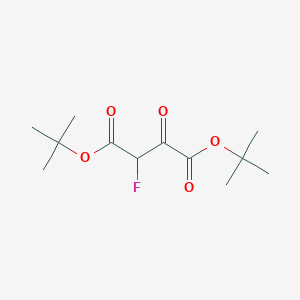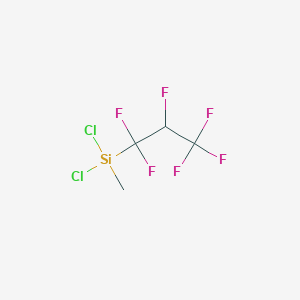
Silane, dichloro(1,1,2,3,3,3-hexafluoropropyl)methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, dichloro(1,1,2,3,3,3-hexafluoropropyl)methyl- is an organosilicon compound characterized by the presence of both silicon and fluorine atoms. This compound is notable for its unique chemical properties, which make it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, dichloro(1,1,2,3,3,3-hexafluoropropyl)methyl- typically involves the reaction of hexafluoropropylene with methylchlorosilane under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Silane, dichloro(1,1,2,3,3,3-hexafluoropropyl)methyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Reduction: Can be reduced to form different organosilicon compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkoxides and amines.
Hydrolysis: Typically carried out in the presence of water or aqueous solutions.
Reduction: Often involves the use of reducing agents such as lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of various substituted silanes.
Hydrolysis: Formation of silanols and hydrochloric acid.
Reduction: Formation of reduced organosilicon compounds.
Scientific Research Applications
Silane, dichloro(1,1,2,3,3,3-hexafluoropropyl)methyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biological molecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty coatings and materials with enhanced chemical resistance
Mechanism of Action
The mechanism of action of Silane, dichloro(1,1,2,3,3,3-hexafluoropropyl)methyl- involves its interaction with various molecular targets. The compound can form stable bonds with organic and inorganic substrates, making it useful in surface modification and material science. The presence of fluorine atoms enhances its chemical stability and resistance to degradation .
Comparison with Similar Compounds
Similar Compounds
- Silane, dichloro(1,1,2,3,3,3-hexafluoropropyl)ethyl-
- Silane, dichloro(1,1,2,3,3,3-hexafluoropropyl)propyl-
- Silane, dichloro(1,1,2,3,3,3-hexafluoropropyl)butyl-
Uniqueness
Silane, dichloro(1,1,2,3,3,3-hexafluoropropyl)methyl- is unique due to its specific combination of silicon and fluorine atoms, which imparts exceptional chemical stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials .
Properties
CAS No. |
664-13-1 |
|---|---|
Molecular Formula |
C4H4Cl2F6Si |
Molecular Weight |
265.05 g/mol |
IUPAC Name |
dichloro-(1,1,2,3,3,3-hexafluoropropyl)-methylsilane |
InChI |
InChI=1S/C4H4Cl2F6Si/c1-13(5,6)4(11,12)2(7)3(8,9)10/h2H,1H3 |
InChI Key |
BSRLYIVDLIWOMR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C(C(C(F)(F)F)F)(F)F)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


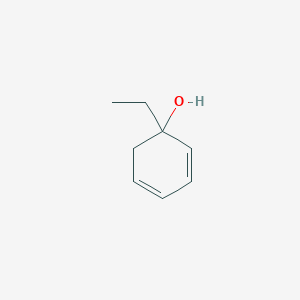
![2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]ethyl 1-methanesulfonate](/img/structure/B14756461.png)
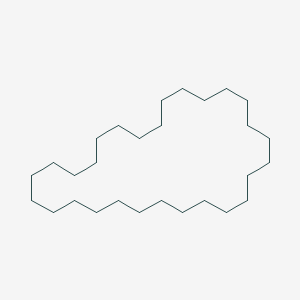
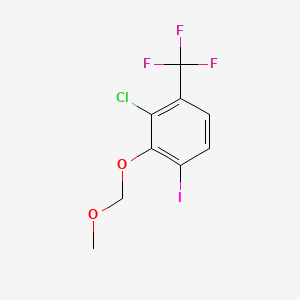
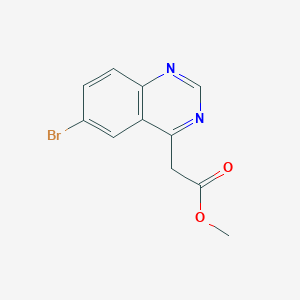
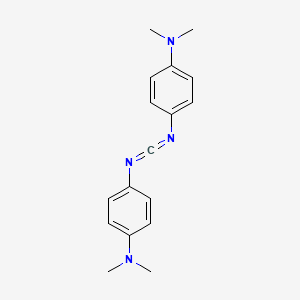
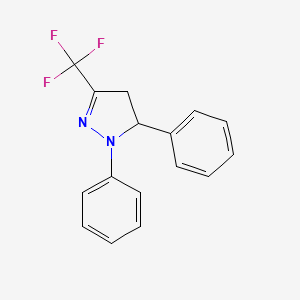


![9,10-Di(9,9'-spirobi[fluoren]-2-yl)anthracene](/img/structure/B14756503.png)

![Benzeneacetamide, 4-fluoro-N-[[[3-fluoro-4-[[2-(1-methyl-1H-imidazol-2-yl)thieno[3,2-b]pyridin-7-yl]oxy]phenyl]amino]thioxomethyl]-](/img/structure/B14756514.png)
